molecular formula C22H39ClO2 B14376789 Methyl chloro(2-hexadecylcyclopropylidene)acetate CAS No. 89879-09-4

Methyl chloro(2-hexadecylcyclopropylidene)acetate

Cat. No.: B14376789
CAS No.: 89879-09-4
M. Wt: 371.0 g/mol
InChI Key: DZBVYZPITDSMBG-UHFFFAOYSA-N
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Description

Methyl chloro(2-hexadecylcyclopropylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl chloro(2-hexadecylcyclopropylidene)acetate typically involves the esterification of chloroacetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl chloro(2-hexadecylcyclopropylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl chloro(2-hexadecylcyclopropylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl chloro(2-hexadecylcyclopropylidene)acetate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the release of the active components. The long hexadecyl chain can interact with lipid membranes, affecting their fluidity and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroacetate: Similar ester structure but lacks the cyclopropylidene ring and long hexadecyl chain.

    Methyl 2-(2-chlorophenyl)acetate: Contains a phenyl ring instead of a cyclopropylidene ring.

    Methyl salicylate: An ester with a hydroxyl group on the aromatic ring

Uniqueness

Methyl chloro(2-hexadecylcyclopropylidene)acetate is unique due to its combination of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain This unique structure imparts specific chemical and physical properties that are not found in other similar compounds

Properties

CAS No.

89879-09-4

Molecular Formula

C22H39ClO2

Molecular Weight

371.0 g/mol

IUPAC Name

methyl 2-chloro-2-(2-hexadecylcyclopropylidene)acetate

InChI

InChI=1S/C22H39ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20(19)21(23)22(24)25-2/h19H,3-18H2,1-2H3

InChI Key

DZBVYZPITDSMBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CC1=C(C(=O)OC)Cl

Origin of Product

United States

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